

# Gfp150 (tfa) biological function and mechanism of action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gfp150 (tfa)*

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## An In-depth Technical Guide on Gfp150 (tfa)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The protein designated as "**Gfp150 (tfa)**" does not correspond to a recognized protein in standard biological databases. The nomenclature appears to be a composite of terms with distinct meanings in a laboratory context. "GFP" is the standard abbreviation for Green Fluorescent Protein, a widely used reporter molecule in cell and molecular biology. The "(tfa)" suffix likely refers to trifluoroacetic acid (TFA), a strong acid commonly used as a reagent in the purification of peptides and proteins, particularly in reverse-phase high performance liquid chromatography (RP-HPLC).

This guide will, therefore, address the likely components of this term. It will provide an in-depth overview of Green Fluorescent Protein (GFP) and the role of trifluoroacetic acid (TFA) in protein chemistry. It is plausible that "Gfp150" refers to a GFP-fusion protein with a molecular weight of approximately 150 kilodaltons (kDa).

## Part 1: Green Fluorescent Protein (GFP)

Biological Function and Mechanism of Fluorescence

Green Fluorescent Protein (GFP) is a 238-amino acid protein (26.9 kDa) originally isolated from the jellyfish *Aequorea victoria*.<sup>[1]</sup> Its remarkable intrinsic ability to fluoresce bright green when exposed to blue or ultraviolet light has made it an invaluable tool in life sciences.<sup>[1][2]</sup> The fluorescence arises from a chromophore formed by the cyclization and oxidation of three amino acid residues—Ser65, Tyr66, and Gly67—located in the center of a  $\beta$ -barrel structure. This process is autocatalytic and requires molecular oxygen, but no other cofactors or enzymes.<sup>[2]</sup>

The primary biological function of GFP in jellyfish is to convert the blue chemiluminescence of the photoprotein aequorin into green light. In the laboratory, its function is primarily as a genetically encoded fluorescent marker.<sup>[3]</sup> The gene encoding GFP can be fused to the gene of a protein of interest, creating a "GFP-tagged" or "GFP-fusion" protein.<sup>[3]</sup> This allows for the visualization of the protein's localization, movement, and expression levels within living cells and organisms without the need for external stains or antibodies.<sup>[2][3]</sup>

### Mechanism of Action as a Research Tool

The utility of GFP as a research tool stems from its ability to be genetically encoded and expressed in a wide variety of organisms, from bacteria to humans.<sup>[1][2]</sup> When the gene for a GFP-fusion protein is introduced into cells, the translated protein will fluoresce, enabling researchers to:

- Track protein localization and trafficking: Observe where a protein resides within a cell and how it moves between different cellular compartments.
- Monitor gene expression: The GFP gene can be placed under the control of a specific promoter, and the intensity of fluorescence can serve as a reporter for the activity of that promoter.<sup>[2][3]</sup>
- Study protein-protein interactions: Techniques like "split GFP" involve dividing the GFP protein into two non-fluorescent fragments.<sup>[2]</sup> These fragments are then fused to two different proteins of interest. If the two proteins interact, the GFP fragments are brought into close proximity, allowing them to reassemble and fluoresce.<sup>[2]</sup>

### Experimental Protocols

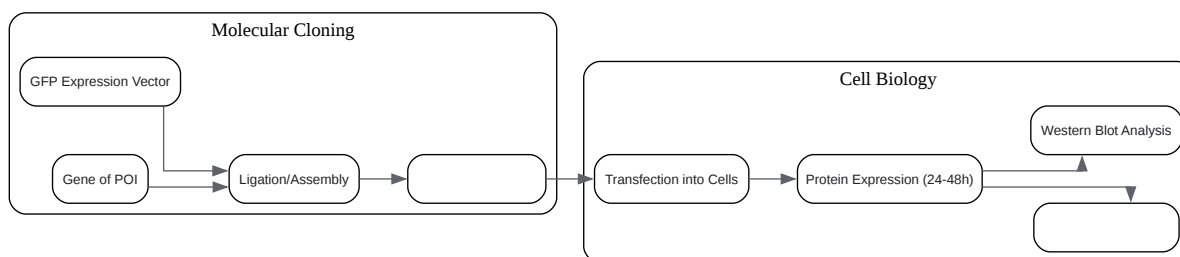
A common application involving GFP-fusion proteins is their expression in cultured cells followed by visualization using fluorescence microscopy.

Table 1: Key Experimental Protocols for GFP-Fusion Protein Analysis

Experimental Step	Detailed Methodology
Plasmid Construction	The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the GFP gene, creating a fusion construct. This is typically done using standard molecular cloning techniques such as restriction enzyme digestion and ligation or Gibson assembly.
Cell Transfection	The GFP-fusion plasmid is introduced into cultured mammalian cells. Common methods include lipid-based transfection (e.g., Lipofectamine), electroporation, or viral transduction. Cells are typically seeded in a glass-bottom dish suitable for microscopy 24 hours prior to transfection.
Protein Expression	Following transfection, cells are incubated for 24-48 hours to allow for the expression of the GFP-fusion protein.
Fluorescence Microscopy	The cells are visualized using a fluorescence microscope equipped with a filter set appropriate for GFP (excitation ~488 nm, emission ~509 nm). Live-cell imaging can be performed to observe dynamic processes, or cells can be fixed with paraformaldehyde for static imaging.
Western Blotting	To confirm the expression and expected size of the GFP-fusion protein (~150 kDa in the case of "Gfp150"), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GFP antibody.[4]

## Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for studying a protein of interest (POI) using a GFP-fusion construct.



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Caption: Workflow for the generation and analysis of a GFP-fusion protein.

## Part 2: Trifluoroacetic Acid (TFA) in Protein Science

### Chemical Properties and Role in Protein Purification

Trifluoroacetic acid (TFA) is a strong organofluorine acid with the chemical formula  $\text{CF}_3\text{COOH}$ . [5] It is widely used in protein and peptide chemistry due to its volatility, solubility in organic solvents, and its strength as an acid.[5]

### Mechanism of Action in RP-HPLC

In the context of protein purification, TFA is a key component of the mobile phase in reverse-phase high performance liquid chromatography (RP-HPLC). Its primary functions are:

- **Acidification:** TFA lowers the pH of the mobile phase, ensuring that the carboxyl groups on acidic amino acid residues (aspartic and glutamic acid) are protonated. This minimizes their negative charge and enhances their retention on the nonpolar stationary phase of the RP-HPLC column.[6]

- Ion-Pairing Agent: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged side chains of basic amino acid residues (lysine, arginine, and histidine). [6] This neutral complex has increased hydrophobicity, leading to better retention and improved peak shape during chromatography.[6]

Table 2: Properties of Trifluoroacetic Acid

Property	Value
Chemical Formula	CF <sub>3</sub> COOH
Molar Mass	114.02 g/mol
Appearance	Colorless liquid
pKa	0.52
Boiling Point	72.4 °C
Common Concentration in RP-HPLC	0.1% (v/v)

### Experimental Protocols

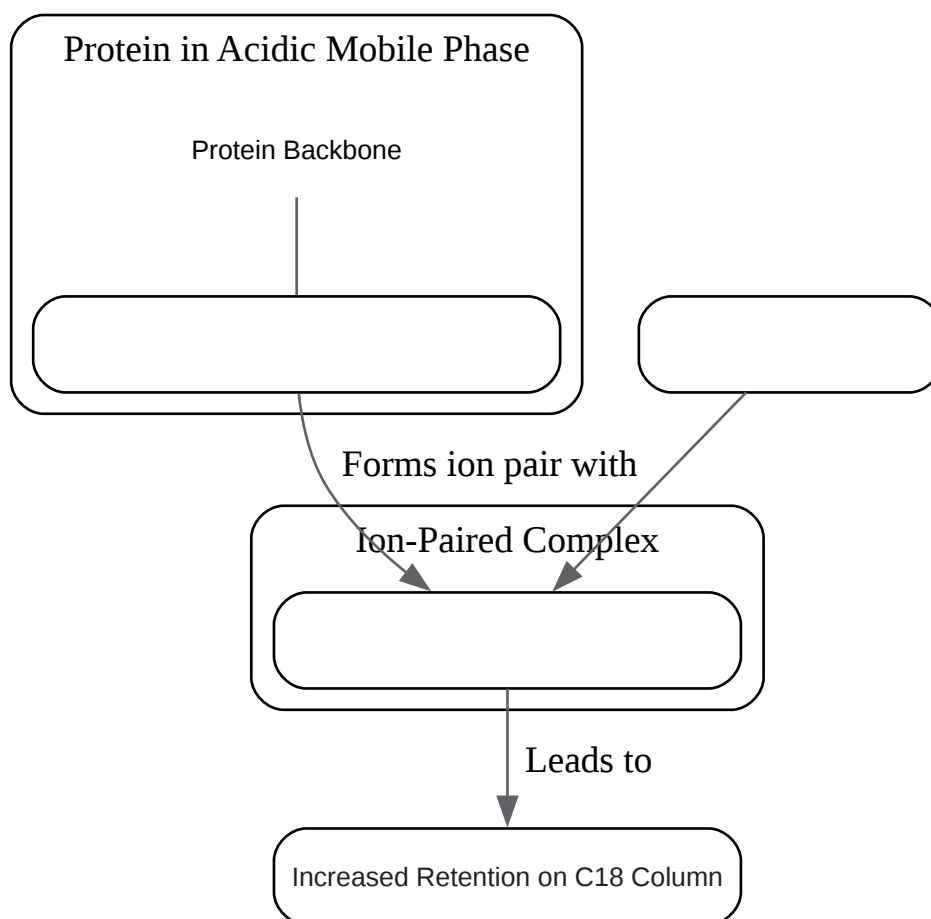
A standard protocol for purifying a peptide or small protein using RP-HPLC with a TFA-containing mobile phase is outlined below.

Table 3: Protocol for RP-HPLC Purification of a Protein with TFA

Step	Methodology
Mobile Phase Preparation	Two mobile phases are prepared: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
Column Equilibration	The C18 RP-HPLC column is equilibrated with a low percentage of Solvent B (e.g., 5%).
Sample Loading	The protein sample, dissolved in a low-organic solvent (ideally Solvent A), is injected onto the column.
Elution Gradient	A linear gradient of increasing Solvent B concentration is applied. This causes proteins to elute from the column based on their hydrophobicity, with more hydrophobic proteins eluting at higher concentrations of acetonitrile.
Fraction Collection	Eluted protein peaks are detected by UV absorbance (typically at 214 nm and 280 nm) and collected as fractions.
Solvent Evaporation	The collected fractions containing the purified protein are lyophilized to remove the acetonitrile and TFA, which are volatile.

### Logical Relationship in Protein Purification

The following diagram illustrates the role of TFA as an ion-pairing agent in RP-HPLC.



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Caption: Mechanism of TFA as an ion-pairing agent in RP-HPLC of proteins.

## Conclusion

While "**Gfp150 (tfa)**" is not a standard protein name, the constituent parts point to a GFP-fusion protein with a potential molecular weight of 150 kDa, which has likely been purified using techniques involving trifluoroacetic acid. Understanding the principles of GFP as a fluorescent reporter and TFA as a critical reagent in protein chromatography provides the foundational knowledge for working with such a molecule in a research and drug development setting.

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- To cite this document: BenchChem. [Gfp150 (tfa) biological function and mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142561#gfp150-tfa-biological-function-and-mechanism-of-action]

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